molecular formula C12H10N2O2S B12273974 Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Cat. No.: B12273974
M. Wt: 246.29 g/mol
InChI Key: YOENNECCQWXNRA-UHFFFAOYSA-N
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Description

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is an organic compound with the molecular formula C12H10N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a phenyl group attached to the sulfur atom at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl(pyrimidin-2-ylsulfanyl) acetic acid typically involves the reaction of 2-chloropyrimidine with thiophenol in the presence of a base, followed by the addition of chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl(pyrimidin-2-ylsulfanyl) acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The sulfur atom in the compound may play a role in modulating oxidative processes, while the pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular functions .

Comparison with Similar Compounds

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-phenyl-2-pyrimidin-2-ylsulfanylacetic acid

InChI

InChI=1S/C12H10N2O2S/c15-11(16)10(9-5-2-1-3-6-9)17-12-13-7-4-8-14-12/h1-8,10H,(H,15,16)

InChI Key

YOENNECCQWXNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC=CC=N2

Origin of Product

United States

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